molecular formula C12H12O B15212170 2,3-Dimethyl-4-phenylfuran CAS No. 5109-66-0

2,3-Dimethyl-4-phenylfuran

Cat. No.: B15212170
CAS No.: 5109-66-0
M. Wt: 172.22 g/mol
InChI Key: KXTVPPDUMAKZGM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-phenylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is notable for its unique structural features, which include two methyl groups at the 2 and 3 positions and a phenyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing substituted furans. In this method, a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst to form the furan ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the selection of suitable solvents and reaction conditions is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4-phenylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of furanones and other oxygenated compounds.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of substituted furans.

Scientific Research Applications

2,3-Dimethyl-4-phenylfuran has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-phenylfuran involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with biological macromolecules, potentially affecting their function. Additionally, the presence of methyl and phenyl groups can influence its binding affinity and specificity towards different targets. Further research is needed to elucidate the detailed molecular mechanisms underlying its biological effects.

Comparison with Similar Compounds

    2,3-Dimethylfuran: Lacks the phenyl group, resulting in different chemical and biological properties.

    4-Phenylfuran: Lacks the methyl groups, leading to variations in reactivity and applications.

    2,5-Dimethylfuran:

Uniqueness: 2,3-Dimethyl-4-phenylfuran stands out due to its specific substitution pattern, which imparts unique chemical properties and potential applications. The combination of methyl and phenyl groups on the furan ring enhances its versatility in chemical synthesis and broadens its scope of biological activities.

Properties

CAS No.

5109-66-0

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2,3-dimethyl-4-phenylfuran

InChI

InChI=1S/C12H12O/c1-9-10(2)13-8-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

KXTVPPDUMAKZGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1C2=CC=CC=C2)C

Origin of Product

United States

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